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Compound of Interest

Compound Name: 4-Bromothiobenzamide

Cat. No.: B1270958 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromothiobenzamide is a versatile organic compound that serves as a crucial

building block in the synthesis of a wide array of heterocyclic compounds and other complex

organic molecules.[1] Its structure, featuring a reactive thioamide group and a bromine-

substituted aromatic ring, makes it an ideal precursor for constructing molecules with significant

biological and material science applications.[1] The bromine atom, in particular, enhances the

compound's reactivity, rendering it an excellent substrate for nucleophilic substitution and

palladium-catalyzed cross-coupling reactions.[1] This guide provides a comprehensive

overview of 4-bromothiobenzamide, detailing its properties, synthesis, and extensive

applications as a precursor in organic synthesis, with a focus on its role in pharmaceutical and

agrochemical development.[1]

Physicochemical and Spectroscopic Data
The fundamental properties and spectral characteristics of 4-bromothiobenzamide are

essential for its identification, handling, and application in synthesis.

Table 1: Physicochemical Properties of 4-Bromothiobenzamide
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Property Value Reference(s)

IUPAC Name
4-

bromobenzenecarbothioamide
[1]

Synonyms p-Bromothiobenzamide [1]

CAS Number 26197-93-3 [1][2]

Molecular Formula C₇H₆BrNS [1][2]

Molecular Weight 216.10 g/mol [1][2]

Appearance Yellow solid [1]

Melting Point 139 - 146 °C [1][2]

Purity ≥ 97-99% (HPLC) [1][2]

Storage Conditions Store at 0 - 8 °C [1]

Table 2: Spectroscopic Data for 4-Bromothiobenzamide
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Technique Data Highlights Reference(s)

¹³C NMR Spectra available for analysis. [3]

FTIR Spectra available for analysis. [3]

Mass Spectrometry (GC-MS)

Exact Mass: 214.940433 g/mol

. The presence of bromine is

indicated by a characteristic

M⁺ and M⁺+2 isotopic pattern

with approximately 1:1

intensity.

[3][4]

X-ray Crystallography

Monoclinic crystal system. The

dihedral angles between the

aromatic ring and the

thioamide fragment are 23.6

(4)° and 20.5 (3)° in the two

molecules of the asymmetric

unit. Intermolecular N—H⋯S

hydrogen-bonding interactions

are present.

[5][6]

Synthesis of 4-Bromothiobenzamide
The synthesis of 4-bromothiobenzamide can be achieved through several methods. A

common and effective laboratory-scale protocol involves the treatment of 4-bromobenzonitrile

with a sulfur source.

Experimental Protocol: Synthesis from 4-
Bromobenzonitrile
This method involves the reaction of 4-bromobenzonitrile with sodium hydrogen sulfide and

magnesium chloride.[5]

Reagents and Materials:

4-Bromobenzonitrile (11.0 mmol)
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70% Sodium hydrogen sulfide hydrate (21.98 mmol)

Magnesium chloride hexahydrate (10.99 mmol)

Dimethylformamide (DMF, 40 mL)

Deionized water (100 mL)

1 N Hydrochloric acid (50 mL)

Chloroform (for recrystallization)

Procedure:

A slurry of 70% sodium hydrogen sulfide hydrate and magnesium chloride hexahydrate is

prepared in 40 mL of DMF.[5]

4-Bromobenzonitrile is added to the slurry, and the mixture is stirred at room temperature for

2 hours.[5]

The resulting mixture is poured into 100 mL of water, leading to the precipitation of a solid.[5]

The precipitated solid is collected by filtration.[5]

The collected product is resuspended in 50 mL of 1 N HCl and stirred for an additional 30

minutes.[5]

The solid is filtered again and washed with an excess of water.[5]

Recrystallization from chloroform yields pure crystals of 4-bromothiobenzamide.[5]
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Starting Materials

Reaction & Workup

4-Bromobenzonitrile

Stir at RT for 2h

70% NaSH Hydrate

Prepare Slurry in DMF

MgCl2·6H₂O DMF (Solvent)

Add Nitrile

Pour into H₂O

Filter Solid

Resuspend in 1N HCl
Stir for 30 min

Filter & Wash with H₂O

Recrystallize from Chloroform

4-Bromothiobenzamide
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Caption: Synthesis workflow for 4-bromothiobenzamide.
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Applications as a Precursor in Organic Synthesis
4-Bromothiobenzamide is a cornerstone intermediate for synthesizing various heterocyclic

scaffolds, which are prominent in medicinal chemistry and material science.

Synthesis of Thiazole Derivatives
Thiazoles are a class of heterocyclic compounds found in many pharmacologically active

molecules, including antibiotics like penicillin.[7] The Hantzsch thiazole synthesis is a classic

and widely used method for their preparation, involving the reaction of a thioamide with an α-

halocarbonyl compound.[8][9]

General Experimental Protocol: Hantzsch Thiazole Synthesis

A mixture of the α-halocarbonyl compound (e.g., phenacyl bromide, 1.0 mmol) and 4-
bromothiobenzamide (1.2 mmol) is prepared in a suitable solvent such as methanol (5 mL).

[8]

A catalyst, for instance, tetrabutylammonium hexafluorophosphate (10 mol%), can be added

to facilitate the reaction.[8]

The mixture is stirred vigorously at room temperature. The reaction progress is monitored by

Thin Layer Chromatography (TLC).[8]

Upon completion, the product is isolated and purified, typically through column

chromatography.[8]
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Reaction Steps

4-Bromothiobenzamide

1. SN2 Attack
(Sulfur on α-Carbon)

α-Halo Carbonyl
(e.g., Phenacyl Bromide)

2. Tautomerization

3. Intramolecular Cyclization
(Nitrogen attacks Carbonyl)

4. Dehydration

Substituted Thiazole
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Caption: Hantzsch synthesis of thiazoles.

Synthesis of Thiophene and Benzo[b]thiophene
Derivatives
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Thiophene rings are another important structural motif in pharmaceuticals and organic

electronics.[10] While direct cyclization methods starting from 4-bromothiobenzamide are less

common, its functional groups can be strategically employed. The thioamide can serve as a

sulfur source in reactions like the Paal-Knorr thiophene synthesis with 1,4-dicarbonyl

compounds.[11] More significantly, the bromo-substituent allows for the construction of fused

ring systems like benzo[b]thiophenes through intramolecular cyclization strategies following a

cross-coupling reaction.[12][13]

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in 4-bromothiobenzamide is highly susceptible to palladium-

catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[14][15] This

allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, enabling

the synthesis of a diverse library of substituted thiobenzamide derivatives.[16][17]

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds.[18][19]

Heck Coupling: Reaction with alkenes.[17]

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Negishi Coupling: Reaction with organozinc compounds.[15]

General Experimental Protocol: Suzuki-Miyaura Coupling

To a dried reaction vessel, add 4-bromothiobenzamide (1.0 mmol), the desired arylboronic

acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃,

2.0-3.0 mmol).[17]

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.[17]

Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water).[17]
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Heat the reaction mixture (typically 80-120 °C) and stir until the starting material is consumed

(monitored by TLC or LC-MS).[17]

After cooling, the reaction is quenched with water and the product is extracted with an

organic solvent (e.g., ethyl acetate).[17]

The organic layer is dried, concentrated, and the crude product is purified by column

chromatography.[17]

Reactants & Reagents

4-Bromothiobenzamide

Pd-Catalyzed
Cross-Coupling Cycle

(e.g., Suzuki, Buchwald-Hartwig)

Coupling Partner
(e.g., Boronic Acid, Amine, Alkyne)

Pd Catalyst + Ligand + Base

Functionalized Product

Click to download full resolution via product page

Caption: General workflow for Pd-catalyzed cross-coupling.

Other Applications
4-Bromothiobenzamide is also utilized as an intermediate in the synthesis of:

Thiourea derivatives: Important in medicinal chemistry and as organocatalysts.[1]

Thiazolidine derivatives: Scaffolds with diverse biological activities.[1]

Agrochemicals: Used in the formulation of pesticides and herbicides to enhance crop

protection.[1]

Conclusion
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4-Bromothiobenzamide stands out as a highly valuable and versatile precursor in organic

synthesis. Its dual reactivity, stemming from the thioamide group and the aryl bromide moiety,

provides chemists with a powerful tool to access a wide range of complex molecules. The

detailed protocols and synthetic pathways outlined in this guide underscore its importance in

the development of novel pharmaceuticals, agrochemicals, and advanced materials. For

researchers and professionals in drug development, a thorough understanding of this

precursor's chemistry is essential for leveraging its full potential in creating innovative and

impactful chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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